N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide -

N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide

Catalog Number: EVT-3922738
CAS Number:
Molecular Formula: C19H21N5O
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in treating various blood cancers. VNO is formed during the oxidative stress degradation of Venetoclax. []
  • Relevance: While not directly similar in structure to N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide, VNO highlights the susceptibility of nitrogen-containing heterocycles (like imidazole in the target compound) to oxidative modifications, which can significantly alter biological activity. [] Understanding such potential metabolic transformations is crucial when considering the target compound's pharmacological profile.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax, formed from VNO via a [, ] Meisenheimer rearrangement. []
  • Relevance: Similar to VNO, VHA emphasizes potential metabolic pathways relevant to N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide. The rearrangement observed in VHA demonstrates the potential for structural changes in compounds containing imidazole and other heterocyclic moieties. []

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1)

  • Compound Description: This compound serves as a lead compound in the design of novel covalent inhibitors of JNK3. [] It demonstrates potent JNK3 inhibition with an IC50 in the low double-digit nanomolar range. []
  • Relevance: Compound 1 shares the core pyridinylimidazole structure with N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide, highlighting the importance of this motif for JNK3 inhibition. Comparing their structures can provide insights into the effect of substituents on the imidazole and pyridine rings, as well as the linker, on JNK3 activity and selectivity. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

  • Compound Description: A potent covalent JNK3 inhibitor, compound 13 exhibited an IC50 in the low nanomolar range and a nearly 10-fold decrease in intracellular JNK3 binding affinity when equipped with a photolabile protecting group. [] UV irradiation at 365 nm fully recovered the binding affinity within 8 minutes. []
  • Relevance: This compound, like compound 1, shares the core pyridinylimidazole structure with N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide and further illustrates the application of this scaffold for developing potent and selective JNK3 inhibitors. The photocaging strategy applied to 13 could potentially be explored for the target compound to achieve spatiotemporal control over its activity. []

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective OX2 antagonist used in studying the orexin system's role in sleep and wakefulness. [, ] It has been shown to completely antagonize the effect of orexin-A on the spontaneous activity of rat ventral tegmental area (VTA) dopaminergic neurons. []
  • Relevance: Although EMPA lacks the imidazole moiety present in N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide, it shares the pyridin-3-ylmethyl group, highlighting the importance of this structural feature for potential biological activity. Further exploration of how this group contributes to the binding and activity of both EMPA and the target compound at their respective targets could be beneficial. [, ]

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

  • Compound Description: SB-674042 is a selective OX1 antagonist. [, ] In electrophysiological studies, SB-674042 only partially antagonized the effect of orexin-A on rat VTA dopaminergic neurons, suggesting the importance of OX2 in this pathway. []
  • Relevance: While structurally dissimilar to N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide, SB-674042's selectivity for OX1 provides valuable information for understanding the potential role of OX receptors, particularly OX2, as potential targets for the target compound if it exhibits any activity towards the orexin system. [, ]

Properties

Product Name

N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-3-(pyridin-3-ylmethylamino)benzamide

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C19H21N5O/c1-14-17(19(25)22-9-7-16-12-21-13-24-16)5-2-6-18(14)23-11-15-4-3-8-20-10-15/h2-6,8,10,12-13,23H,7,9,11H2,1H3,(H,21,24)(H,22,25)

InChI Key

YXYLZGDQOVKBSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)NCCC3=CN=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.